

# Spectroscopic Profile of Benzyl Isobutyrate: A Technical Guide

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## Compound of Interest

Compound Name: *Benzyl isobutyrate*

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This technical guide provides a comprehensive overview of the spectroscopic data for **benzyl isobutyrate**, a common fragrance and flavor ingredient. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the structural elucidation, identification, and quality control of this compound in research and industrial settings.

## Chemical Structure and Properties

- Chemical Name: **Benzyl isobutyrate**
- CAS Number: 103-28-6[1]
- Molecular Formula: C<sub>11</sub>H<sub>14</sub>O<sub>2</sub>[1]
- Molecular Weight: 178.23 g/mol [1]
- Appearance: Colorless liquid[1]
- SMILES: CC(C)C(=O)OCC1=CC=CC=C1[2]
- InChI: InChI=1S/C11H14O2/c1-9(2)11(12)13-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3[2]

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

## <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum of **benzyl isobutyrate** shows distinct signals corresponding to the different types of protons in the molecule. The data presented here was acquired in deuterated chloroform (CDCl<sub>3</sub>) on a 400 MHz instrument.[\[3\]](#)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.35 - 7.28	Multiplet	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
5.10	Singlet	2H	Methylene protons (-CH <sub>2</sub> -)
2.58	Septet	1H	Methine proton (-CH-)
1.17	Doublet	6H	Methyl protons (2 x -CH <sub>3</sub> )

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule. The following chemical shifts are reported for **benzyl isobutyrate** in CDCl<sub>3</sub>.

Chemical Shift ( $\delta$ ) ppm	Assignment
176.8	Carbonyl carbon (C=O)
136.2	Aromatic C (quaternary)
128.5	Aromatic CH
128.1	Aromatic CH
127.9	Aromatic CH
66.2	Methylene carbon (-CH <sub>2</sub> -)
34.1	Methine carbon (-CH-)
19.0	Methyl carbons (2 x -CH <sub>3</sub> )

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of **benzyl isobutyrate** exhibits characteristic absorption bands for an ester functional group and an aromatic ring.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~3030	Weak	Aromatic C-H stretch
~2970, 2870	Medium	Aliphatic C-H stretch
~1735	Strong	C=O (ester) stretch
~1450, 1500	Medium	Aromatic C=C stretch
~1250, 1150	Strong	C-O (ester) stretch
~700-800	Strong	Aromatic C-H out-of-plane bend

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The data presented is from electron ionization (EI) mass spectrometry.

The mass spectrum of **benzyl isobutyrate** shows a molecular ion peak  $[M]^+$  at m/z 178, consistent with its molecular weight. The fragmentation pattern provides further structural information.[2]

m/z	Relative Abundance (%)	Fragment Ion Assignment
178	14.94	$[C_{11}H_{14}O_2]^+$ (Molecular Ion)
108	21.65	$[C_7H_8O]^+$ (Tropylium ion rearrangement)
91	99.99	$[C_7H_7]^+$ (Tropylium ion, base peak)
71	13.56	$[C_4H_7O]^+$ (Isobutyryl cation)
43	32.62	$[C_3H_7]^+$ (Isopropyl cation)

## Experimental Protocols

The following are detailed experimental protocols for the acquisition of the spectroscopic data presented.

## NMR Spectroscopy

### Sample Preparation:

- Approximately 10-20 mg of **benzyl isobutyrate** is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- The solution is transferred to a 5 mm NMR tube.

**<sup>1</sup>H NMR Acquisition:**

- Instrument: 400 MHz NMR Spectrometer
- Solvent: CDCl<sub>3</sub>
- Temperature: 298 K
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Pulse Width: 30°
- Spectral Width: 16 ppm
- Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

**<sup>13</sup>C NMR Acquisition:**

- Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system)
- Solvent: CDCl<sub>3</sub>
- Temperature: 298 K
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Pulse Program: Proton-decoupled
- Spectral Width: 220 ppm
- Data Processing: The FID is Fourier transformed with a line broadening of 1.0 Hz. The spectrum is phase and baseline corrected, and chemical shifts are referenced to the CDCl<sub>3</sub> solvent peak at 77.16 ppm.

## Infrared (IR) Spectroscopy

### Sample Preparation:

- A drop of neat **benzyl isobutyrate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

### IR Spectrum Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer
- Mode: Transmission
- Spectral Range: 4000 - 400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16
- Background: A background spectrum of the clean salt plates is acquired prior to the sample scan and automatically subtracted from the sample spectrum.

## Mass Spectrometry

### Sample Introduction and Ionization:

- Inlet: Gas Chromatography (GC)
- Ionization Method: Electron Ionization (EI)
- Electron Energy: 70 eV

### Mass Analysis:

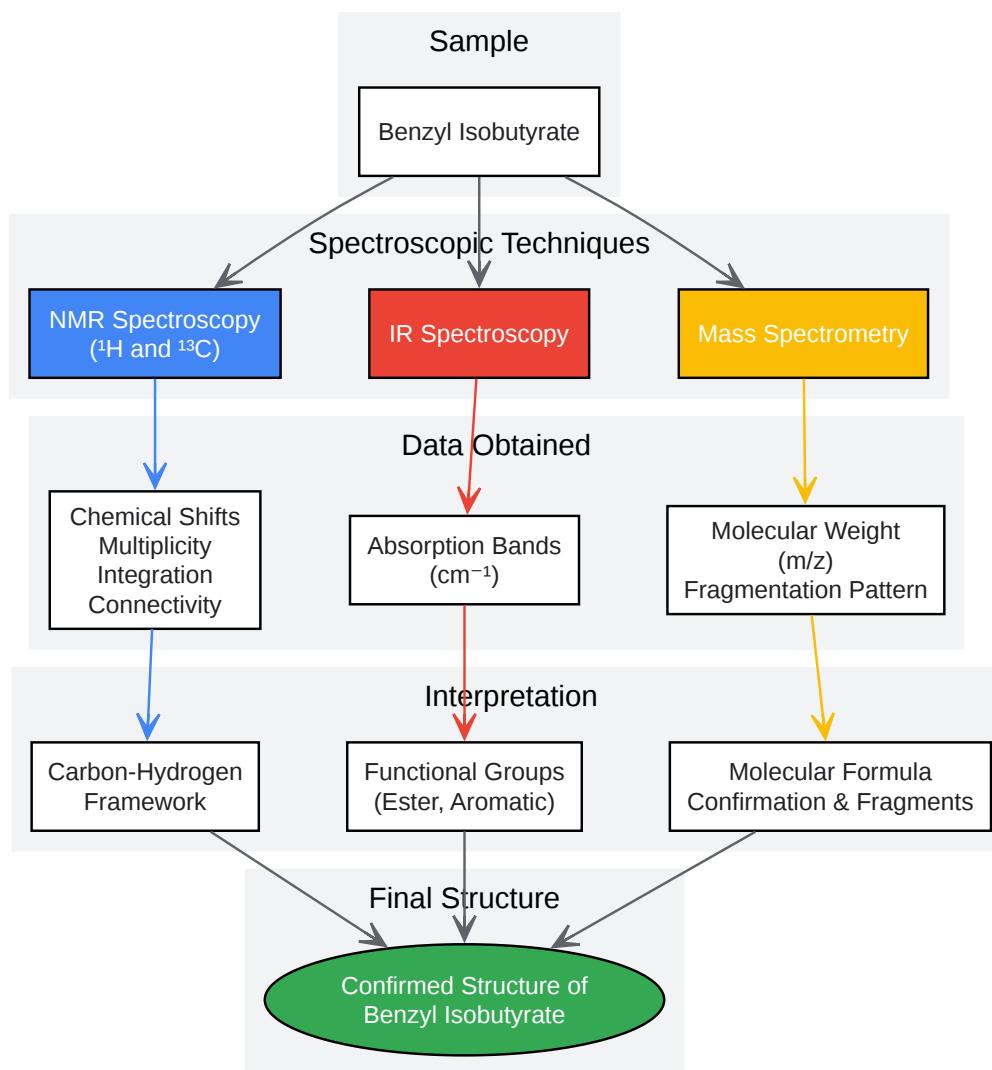
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Scan Range: m/z 40 - 400
- GC Conditions (Typical):

- Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
- Carrier Gas: Helium
- Inlet Temperature: 250 °C
- Oven Program: Initial temperature of 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min.

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **benzyl isobutyrate** using the spectroscopic techniques described.

## Spectroscopic Analysis Workflow for Benzyl Isobutyrate

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Caption: Spectroscopic analysis workflow for **benzyl isobutyrate**.

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## References

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